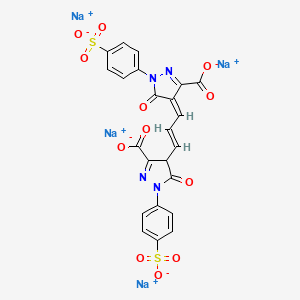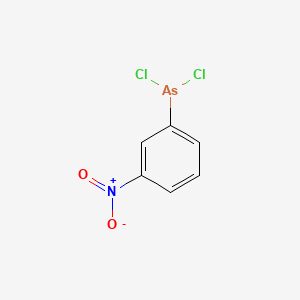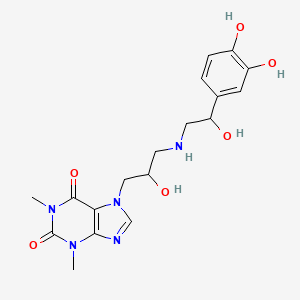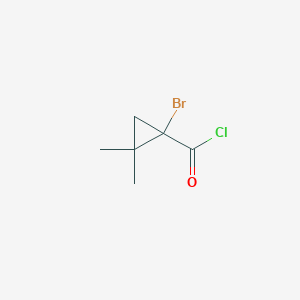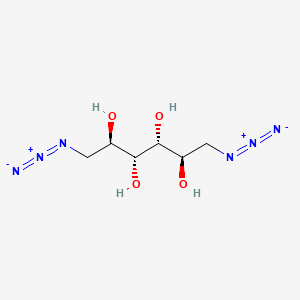
Mannitol, 1,6-diazido-, D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol is a unique organic compound characterized by its multiple azido and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol typically involves the azidation of a suitable precursor. One common method is the reaction of a hexane derivative with sodium azide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion to the azido compound.
Industrial Production Methods
Industrial production of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol may involve large-scale azidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Cycloaddition Reagents: Alkynes for the formation of triazoles.
Major Products
Amines: Resulting from the reduction of azido groups.
Substituted Hexanes: Formed through nucleophilic substitution.
Triazoles: Produced via cycloaddition reactions.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the production of advanced materials, such as polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol involves its ability to undergo azide-alkyne cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and can be used to target particular molecular structures. The compound’s azido groups can also be reduced to amines, which can interact with various biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol: shares similarities with other azido compounds such as:
Uniqueness
The uniqueness of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol lies in its combination of multiple azido and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo specific cycloaddition reactions and form stable triazole linkages sets it apart from other similar compounds.
Propiedades
Número CAS |
52868-75-4 |
|---|---|
Fórmula molecular |
C6H12N6O4 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12N6O4/c7-11-9-1-3(13)5(15)6(16)4(14)2-10-12-8/h3-6,13-16H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
YZCLVXZZMAYDMT-KVTDHHQDSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)N=[N+]=[N-] |
SMILES canónico |
C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



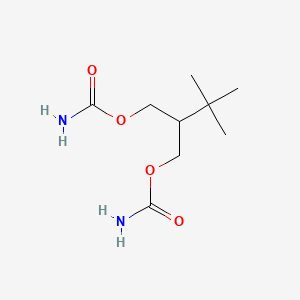
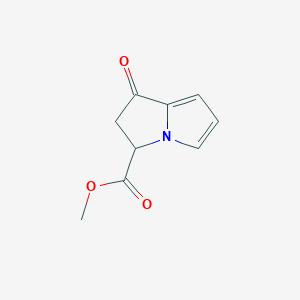
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
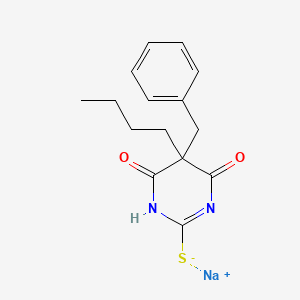

![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
